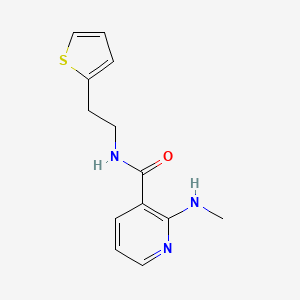
N-cyclopentyl-2-phenylethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-phenylethene-1-sulfonamide, also known as CPES, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CPES is a sulfonamide derivative of stilbene, which is a class of organic compounds that exhibit a wide range of biological activities. CPES has been shown to possess unique properties that make it a promising candidate for various scientific applications.
作用機序
The mechanism of action of N-cyclopentyl-2-phenylethene-1-sulfonamide is not fully understood. However, it is believed that this compound binds to specific biomolecules and undergoes a conformational change, resulting in the emission of fluorescence. The exact biomolecules that this compound binds to and the nature of the conformational change are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant physiological effects. It is highly stable and can be used in a wide range of biological systems without causing any adverse effects.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-2-phenylethene-1-sulfonamide is its excellent fluorescent properties, which make it an ideal fluorescent probe for imaging biological systems. This compound is highly stable and can be used in a wide range of biological systems without causing any adverse effects. However, one of the limitations of this compound is its relatively low quantum yield, which can limit its sensitivity in certain applications.
将来の方向性
There are several future directions for the use of N-cyclopentyl-2-phenylethene-1-sulfonamide in scientific research. One potential application is in the development of new fluorescent probes for imaging specific biomolecules. This compound can be modified to target specific biomolecules, allowing for their visualization and tracking in living cells. Another potential application is in the development of new biosensors for detecting specific analytes in biological systems. This compound can be used as a fluorescent reporter for detecting changes in the concentration of specific analytes, allowing for their quantification in real-time.
Conclusion:
In conclusion, this compound (this compound) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound possesses excellent fluorescent properties, making it an ideal fluorescent probe for imaging biological systems. This compound has minimal toxicity and does not exhibit any significant physiological effects, making it highly stable and suitable for use in a wide range of biological systems. There are several future directions for the use of this compound in scientific research, including the development of new fluorescent probes and biosensors.
合成法
The synthesis of N-cyclopentyl-2-phenylethene-1-sulfonamide involves the reaction of cyclopentylamine and 2-phenylethene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-cyclopentyl-2-phenylethene-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of fluorescence microscopy. This compound has been shown to possess excellent fluorescent properties, making it an ideal fluorescent probe for imaging biological systems. This compound can be used to label specific biomolecules such as proteins, nucleic acids, and lipids, allowing for their visualization and tracking in living cells.
特性
IUPAC Name |
(E)-N-cyclopentyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-17(16,14-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUBZUMVSKWRDR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)



![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
